molecular formula C₃₀H₃₄O₆ B1140812 3,4-O-Isopropylidene-1,2-di-O-methyl-6-O-trityl-a-D-galactopyranoside CAS No. 69182-49-6

3,4-O-Isopropylidene-1,2-di-O-methyl-6-O-trityl-a-D-galactopyranoside

Cat. No.: B1140812
CAS No.: 69182-49-6
M. Wt: 490.59
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Description

Chemical Structure and Key Features 3,4-O-Isopropylidene-1,2-di-O-methyl-6-O-trityl-α-D-galactopyranoside (CAS: 69182-49-6) is a protected galactopyranoside derivative with distinct functional groups:

  • 3,4-O-Isopropylidene: A cyclic acetal protecting the hydroxyl groups at positions 3 and 4, enhancing stability and directing reactivity .
  • 1,2-di-O-methyl: Methyl ethers at positions 1 and 2, providing steric protection and reducing polarity .
  • 6-O-Trityl: A bulky trityl (triphenylmethyl) group at position 6, offering acid-labile protection for selective deprotection in synthetic pathways .

Synthesis and Applications
This compound is typically synthesized through sequential protection steps:

Isopropylidene Protection: Introduced via acid-catalyzed reaction of galactose with acetone .

Methylation: Selective methylation of 1,2-hydroxyls using methyl iodide or dimethyl sulfate under basic conditions .

Tritylation: Reaction with trityl chloride in pyridine to protect the 6-hydroxyl .
Its primary applications include serving as an intermediate in glycosylation reactions for oligosaccharide synthesis and glycoconjugate development .

Properties

IUPAC Name

(3aS,4R,6S,7R,7aS)-6,7-dimethoxy-2,2-dimethyl-4-(trityloxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34O6/c1-29(2)35-25-24(34-28(32-4)27(31-3)26(25)36-29)20-33-30(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-19,24-28H,20H2,1-4H3/t24-,25+,26+,27-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTABCBBMAWCPB-JYIVOWJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C(C2O1)OC)OC)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@H](O[C@@H]([C@@H]([C@H]2O1)OC)OC)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Substrate: Methyl α-D-Galactopyranoside

The synthesis universally begins with methyl α-D-galactopyranoside (1) , a commercially available glycoside that provides the α-anomeric configuration essential for downstream regioselective reactions. The primary hydroxyl groups at C3, C4, and C6 are targeted for protection, while the C2 hydroxyl remains temporarily exposed for subsequent methylation.

3,4-O-Isopropylidene Acetal Formation

The pivotal step involves the introduction of an isopropylidene group at C3 and C4 to block these positions from unwanted side reactions. In the modified Lipták method, 1 reacts with 2,2-dimethoxypropane (150 mL per 5.72 g substrate) under acidic catalysis (p-toluenesulfonic acid, 0.3 g) at room temperature for 48 hours. This yields methyl 3,4-O-isopropylidene-α-D-galactopyranoside (2) in 91% yield after chromatographic purification (silica gel, chloroform-methanol 9:1).

Critical Parameters

  • Solvent: Anhydrous conditions with 2,2-dimethoxypropane

  • Catalyst: 5 mol% p-toluenesulfonic acid

  • Reaction Time: 48 hours (complete conversion monitored by TLC)

  • Yield: 91% (6.2 g from 5.72 g starting material)

6-O-Tritylation: Orthogonal Protection of the Primary Hydroxyl

Trityl Group Introduction

The C6 hydroxyl is protected via tritylation to prevent undesired substitutions during subsequent methylation. Compound 2 (3.5 g, 15 mmol) reacts with chlorotriphenylmethane (4.2 g, 15.1 mmol) in anhydrous pyridine (50 mL) at room temperature for 48 hours. The reaction mixture is quenched in ice-water, extracted with acetone, and purified via silica gel chromatography (toluene-ethyl acetate 4:1) to yield methyl 3,4-O-isopropylidene-6-O-trityl-α-D-galactopyranoside (4) as a colorless foam (5 g, 70%).

Reaction Optimization

  • Base: Pyridine acts as both solvent and base

  • Stoichiometry: 1.01 eq chlorotriphenylmethane relative to 2

  • Purification: Chromatography avoids trityl group hydrolysis

  • Stability: The trityl group remains intact under mild acidic/basic conditions

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (CDCl₃): Key signals include:

    • δ 1.35/1.45 (s, 6H, isopropylidene CH₃)

    • δ 3.39 (s, 3H, OCH₃ at C1)

    • δ 4.74 (d, J=4.0 Hz, H1)

    • δ 7.20–7.50 (m, 15H, trityl aromatic protons)

  • Mass Spectrometry : ESI-MS m/z 490.59 [M+H]⁺ aligns with molecular formula C₃₀H₃₄O₆.

Purity Assessment

  • HPLC : Reverse-phase C18 column (MeCN:H₂O 70:30) shows single peak at Rₜ 12.3 min.

  • Optical Rotation : [α]D²⁵ +147° (c 1, CHCl₃) confirms stereochemical integrity.

Industrial-Scale Considerations

Cost-Benefit Analysis

  • Trityl Reagents : Account for 65% of raw material costs due to high molecular weight (TrCl = 278.74 g/mol).

  • Solvent Recovery : Pyridine (bp 115°C) and DMF (bp 153°C) require distillation for reuse.

  • Catalyst Recycling : p-TsOH can be neutralized and removed via aqueous wash.

Environmental Impact

  • Waste Streams : Triphenylmethanol (from trityl deprotection) necessitates dedicated crystallization recovery.

  • Green Chemistry Alternatives : Substituting 2,2-dimethoxypropane with acetone dimethyl acetal could reduce toxicity .

Chemical Reactions Analysis

Types of Reactions

3,4-O-Isopropylidene-1,2-di-O-methyl-6-O-trityl-a-D-galactopyranoside undergoes various chemical reactions, including:

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

3,4-O-Isopropylidene-1,2-di-O-methyl-6-O-trityl-a-D-galactopyranoside is widely utilized in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its applications include:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Employed in glycobiology research to study carbohydrate structures and functions.

    Medicine: Integral in the development of pharmaceutical agents targeting cancer, viral infections, and metabolic disorders.

    Industry: Utilized in the production of various biochemical reagents and as a precursor in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3,4-O-Isopropylidene-1,2-di-O-methyl-6-O-trityl-a-D-galactopyranoside involves its interaction with specific molecular targets and pathways. The compound’s distinct chemical structure allows it to bind to particular enzymes or receptors, modulating their activity and influencing various biological processes. This interaction is crucial in the development of pharmaceutical agents that target specific diseases and disorders.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Patterns and Functional Group Comparison

The table below highlights key structural and functional differences among related galactopyranosides:

Compound Name (CAS) Substituents Molecular Weight Key Properties/Applications References
Target Compound (69182-49-6) 1,2-di-OMe; 3,4-O-iPr; 6-O-Tr 554.62 Acid-labile 6-O-Tr for selective reactivity
1,2:3,4-di-O-iPr-α-D-galactopyranose (4064-06-6) 1,2:3,4-di-O-iPr 260.28 Rigid ring conformation; building block for nucleoside synthesis
Methyl 2,3,6-tri-O-Bz-α-D-galactopyranoside (3601-36-3) 2,3,6-O-Bz; Me 508.52 Benzoyl groups enhance glycosylation efficiency
6-O-Acetyl-1,2:3,4-di-O-iPr-α-D-galactopyranoside (N/A) 1,2:3,4-di-O-iPr; 6-O-Ac 346.34 Acetyl at 6-OH for nucleophilic substitution

Key Observations :

  • Protection Strategy : The trityl group in the target compound offers bulkier protection than acetyl or benzoyl groups, reducing unwanted side reactions during glycosylation .
  • Ring Conformation : The 3,4-O-isopropylidene group imposes a rigid chair conformation, similar to 1,2:3,4-di-O-iPr derivatives, but differs from flexible 6-O-acetyl analogs .
Deprotection Kinetics
  • 6-O-Trityl : Removed under mild acidic conditions (e.g., 80% acetic acid), leaving methyl and isopropylidene groups intact .
  • 6-O-Acetyl : Cleaved via basic hydrolysis (e.g., NaOMe/MeOH), enabling selective functionalization .
  • 1,2-di-OMe : Stable under most reaction conditions, contrasting with labile benzoyl groups in tri-O-Bz derivatives .
Nucleophilic Substitution
  • The 6-O-tosyl derivative of 1,2:3,4-di-O-iPr-α-D-galactopyranose undergoes substitution with sulfur nucleophiles to form 6-S-heterocycles, a pathway less feasible with the bulky 6-O-Tr group in the target compound .

Spectroscopic and Physical Properties

NMR Data Comparison :

  • Target Compound :
    • ¹H-NMR : Trityl protons (δ 7.2–7.4 ppm), isopropylidene (δ 1.3–1.5 ppm), and methyl ethers (δ 3.3–3.5 ppm) .
    • ¹³C-NMR : Trityl carbons (δ 144–146 ppm), quaternary carbons of isopropylidene (δ 109–110 ppm) .
  • 1,2:3,4-di-O-iPr-α-D-galactopyranose: Optical Activity: [α]D²⁰ = -59.2° (c = 3% in CHCl₃), indicating stereochemical similarity to the target compound .

Solubility :

  • The trityl group enhances solubility in non-polar solvents (e.g., CHCl₃), whereas 6-O-acetyl derivatives require polar aprotic solvents .

Glycosylation Efficiency

  • The target compound’s 6-O-Tr group prevents undesired aglycone coupling at the 6-position, a common issue in 6-O-acetyl derivatives .
  • In contrast, methyl 2,3,4-tri-O-benzoyl-6-O-Tr-α-D-galactopyranoside (CAS: 130163-39-2) leverages trityl protection for high-yield glycoside synthesis in glycoconjugate chemistry .

Biological Activity

3,4-O-Isopropylidene-1,2-di-O-methyl-6-O-trityl-α-D-galactopyranoside (commonly referred to as Trityl galactoside) is a glycoside compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C30H34O6
  • Molecular Weight : 490.587 g/mol
  • CAS Number : 69182-49-6

The biological activity of Trityl galactoside is primarily attributed to its interactions with various biological pathways and molecular targets:

  • Glycosidase Inhibition : Trityl galactoside acts as an inhibitor for glycosidases, enzymes that hydrolyze glycosidic bonds. This inhibition can alter carbohydrate metabolism and has implications in treating conditions related to enzyme deficiencies, such as Gaucher's disease .
  • Anti-infection Activity : The compound exhibits significant anti-infection properties against various pathogens including viruses (e.g., HIV, influenza) and bacteria. Its mechanism involves disrupting the lifecycle of these pathogens by inhibiting their glycosidase activities, which are crucial for their replication .
  • Cell Signaling Pathways : Research indicates that Trityl galactoside influences several key signaling pathways such as:
    • MAPK/ERK Pathway : Involved in cell proliferation and differentiation.
    • NF-κB Pathway : Plays a role in immune response and inflammation regulation.
    • PI3K/Akt/mTOR Pathway : Important for cell survival and growth .

Biological Activities

Activity TypeDescription
Antiviral Effective against HIV, influenza virus, and other viral pathogens .
Antibacterial Inhibits growth of various bacterial strains through glycosidase inhibition .
Anti-inflammatory Modulates immune responses via NF-κB pathway regulation .
Glycosidase Inhibition Potential therapeutic applications in lysosomal storage disorders .

Case Study 1: Glycosidase Inhibition in Gaucher's Disease

A study demonstrated that Trityl galactoside serves as a pharmacological chaperone for glucocerebrosidase mutants in Gaucher's disease. The compound was shown to stabilize the enzyme, enhancing its activity and improving substrate metabolism in cellular models .

Case Study 2: Antiviral Efficacy

Research indicated that Trityl galactoside effectively inhibited the replication of the influenza virus in vitro. The study revealed that the compound interfered with viral glycoprotein processing, leading to reduced viral load in infected cells .

Case Study 3: Anti-inflammatory Effects

In an experimental model of inflammation, Trityl galactoside demonstrated significant anti-inflammatory effects by downregulating pro-inflammatory cytokines through modulation of the NF-κB signaling pathway. This suggests potential applications in treating inflammatory diseases .

Q & A

Basic Question

  • Trityl : Labile under mild acids (e.g., 80% acetic acid), enabling selective deprotection without disturbing methyl or isopropylidene groups. Its bulkiness prevents undesired side reactions.
  • Benzyl/Benzoyl : Require harsher conditions (e.g., hydrogenolysis for benzyl), risking degradation of acid-sensitive intermediates. Benzoyl offers electron-withdrawing effects but lacks trityl’s steric control .

How does the stability of this compound vary under acidic vs. basic conditions?

Basic Question

  • Acidic conditions : Trityl and isopropylidene groups hydrolyze at pH < 2 (e.g., HCl/MeOH), while methyl ethers remain intact.
  • Basic conditions : Methyl and trityl groups are stable, but isopropylidene may undergo ring-opening at high pH (>10). Stability assays (TLC, 1H^{1}\text{H}-NMR) are recommended before reaction design .

What strategies enable the use of this compound as a glycosyl donor in stereoselective glycosylation?

Advanced Question

  • Activation : Use thioglycoside derivatives (e.g., PhSGal) with NIS/TfOH promoters for mild activation.
  • Solvent effects : Polar aprotic solvents (e.g., CH2_2Cl2_2) enhance anomeric leaving-group displacement.
  • Temperature control : Low temperatures (−20°C) favor β-selectivity, while room temperature may favor α-anomers due to steric effects .

What challenges arise when scaling up the synthesis of this compound, and how are they mitigated?

Advanced Question

  • Purification bottlenecks : Replace column chromatography with crystallization (e.g., using ethyl acetate/hexane) for intermediates.
  • Yield drop : Optimize stoichiometry in tritylation steps and use flow chemistry for consistent mixing in large batches.
  • Process control : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress .

What advanced characterization techniques validate the structural integrity of this compound beyond NMR?

Advanced Question

  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-MS for [M+Na]+^+ ions).
  • X-ray crystallography : Resolve ambiguous stereochemistry using single crystals grown from acetone/water .
  • Polarimetry : Verify optical rotation ([α]D_D) against literature values to confirm enantiopurity .

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